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Compound of Interest

Compound Name: 2,2'-Ethylenedianiline

Cat. No.: B146408 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the spectroscopic properties of

2,2'-Ethylenedianiline (CAS No. 34124-14-6), a key intermediate in the synthesis of various

organic compounds, including the anticonvulsant drug Oxcarbazepine. This document details

the available spectroscopic data, outlines general experimental protocols for its analysis, and

presents a synthetic workflow for its utilization in pharmaceutical manufacturing.
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Systematic Name 2,2'-(Ethane-1,2-diyl)dianiline

Common Synonyms 2,2'-Diaminobibenzyl, α,α'-Bi-o-toluidine

CAS Number 34124-14-6

Molecular Formula C₁₄H₁₆N₂

Molecular Weight 212.29 g/mol

Chemical Structure

Spectroscopic Data
This section summarizes the available spectroscopic data for 2,2'-Ethylenedianiline,

presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopic Data

The proton NMR spectrum of 2,2'-Ethylenedianiline exhibits characteristic signals for its

aromatic and aliphatic protons.
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

7.04 m 2H Aromatic CH

7.03 m 2H Aromatic CH

6.733 m 2H Aromatic CH

6.636 m 2H Aromatic CH

3.53 br s 4H -NH₂

2.771 s 4H -CH₂-CH₂-

2.1.2. ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

While a complete, definitively assigned spectrum is not readily available in public databases,

typical chemical shifts for analogous structures are presented below.

Chemical Shift (δ) (ppm) Assignment (Probable)

~145 Aromatic C-N

~130 Aromatic CH

~127 Aromatic CH

~125 Aromatic C-C (ipso)

~118 Aromatic CH

~115 Aromatic CH

~35 -CH₂-CH₂-

Infrared (IR) Spectroscopy
The IR spectrum of 2,2'-Ethylenedianiline shows characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H Stretch (Amine)

3050 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch

1620 - 1580 Strong
N-H Bend (Amine) and C=C

Stretch (Aromatic)

1500 - 1400 Medium to Strong Aromatic C=C Stretch

750 - 730 Strong
ortho-Disubstituted Benzene

C-H Bend

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2,2'-Ethylenedianiline provides key

information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment

212 29.3 [M]⁺ (Molecular Ion)

107 9.0 [C₇H₉N]⁺

106 100.0 [C₇H₈N]⁺ (Base Peak)

79 5.2 [C₆H₅N]⁺

78 1.7 [C₆H₆]⁺

77 6.3 [C₆H₅]⁺

Experimental Protocols
This section outlines general methodologies for the spectroscopic analysis of 2,2'-
Ethylenedianiline. Specific parameters may vary depending on the instrumentation and

experimental objectives.
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NMR Spectroscopy
3.1.1. Sample Preparation

Accurately weigh approximately 10-20 mg of 2,2'-Ethylenedianiline.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 8-16.

Relaxation Delay: 1-5 seconds.

¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Number of Scans: 128 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method)

Grind a small amount (1-2 mg) of 2,2'-Ethylenedianiline with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.
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Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

3.2.2. Data Acquisition

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry
3.3.1. Sample Introduction and Ionization

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

Injection: A solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl

acetate) is injected into the GC.

Ionization Mode: Electron Ionization (EI) at 70 eV.

3.3.2. Mass Analysis

Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 40 - 400.

Synthetic Workflow: Precursor to Oxcarbazepine
2,2'-Ethylenedianiline is a crucial starting material for the synthesis of 10,11-dihydro-5H-

dibenzo[b,f]azepine, a key intermediate in the production of the anticonvulsant drug

Oxcarbazepine. The following diagram illustrates this synthetic transformation.
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Starting Material

Reaction

Reagent/Catalyst

Intermediate
2,2'-Ethylenedianiline
(2,2'-Diaminobibenzyl)

Ring-Closing Condensation 10,11-dihydro-5H-dibenzo[b,f]azepine

Polyphosphoric Acid (PPA)

Click to download full resolution via product page

Synthesis of a key Oxcarbazepine intermediate.

This initial ring-closure is a critical step, forming the tricyclic core of the final drug molecule.

Subsequent synthetic modifications of the 10,11-dihydro-5H-dibenzo[b,f]azepine intermediate

lead to the formation of Oxcarbazepine.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2,2'-
Ethylenedianiline (CAS 34124-14-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146408#cas-number-34124-14-6-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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